Enlicitide Chloride
Description
Chemical Identity and Structural Characterization of Enlicitide Chloride
IUPAC Nomenclature and Systematic Chemical Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:
[6-[[(11S,17S,20S,23S,27S,39S,42S,63S,66R)-47-fluoro-20-[(1R)-1-hydroxyethyl]-17-[(4-methoxyphenyl)methyl]-11,63-dimethyl-10,16,19,22,30,40,58,61,64,67,70-undecaoxo-28-oxa-1,9,15,18,21,24,31,41,51,62,65,68-dodecazanonacyclo[37.18.11.23,6.124,42.133,37.144,51.011,15.023,27.045,50]triheptaconta-3(73),4,6(72),33,35,37(71),44(69),45(50),46,48-decaen-66-yl]methylamino]-6-oxohexyl]-trimethylazanium; chloride .
The systematic name reflects its macrocyclic architecture, stereochemical complexity, and functional groups, including a fluoroarene moiety, triazole rings, and a quaternary ammonium center.
Molecular Formula and Weight Analysis
This compound has the molecular formula C₈₂H₁₁₀ClFN₁₄O₁₅ and a molecular weight of 1,586.29 g/mol . The chloride counterion contributes a molecular weight of 35.453 g/mol to the overall structure. A detailed mass composition is provided below:
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (C₈₂) | 984.96 g/mol |
| Hydrogen (H₁₁₀) | 110.99 g/mol |
| Chlorine (Cl) | 35.45 g/mol |
| Fluorine (F) | 19.00 g/mol |
| Nitrogen (N₁₄) | 196.14 g/mol |
| Oxygen (O₁₅) | 240.00 g/mol |
The peptide backbone accounts for approximately 67% of the total mass, while the chloride ion constitutes 2.2%.
Structural Elucidation via X-ray Crystallography
As of current data, no X-ray crystallographic studies of this compound have been published in the public domain. Structural insights are primarily derived from nuclear magnetic resonance (NMR) spectroscopy and computational modeling. The macrocyclic core adopts a tricyclic conformation stabilized by intramolecular hydrogen bonds between backbone amides and side-chain functional groups. The 18-membered ring system enables optimal binding to the PCSK9 protein’s flat interaction surface.
Stereochemical Configuration and Conformational Dynamics
This compound contains 10 defined stereocenters out of 11 potential chiral centers, with an absolute stereochemical configuration confirmed as (11S,17S,20S,23S,27S,39S,42S,63S,66R) . The undetermined stereocenter at position 50 remains unresolved in current literature.
Conformational dynamics studies indicate that the macrocycle exhibits restricted flexibility due to:
- Steric constraints from the tricyclic framework.
- Hydrophobic interactions between aromatic side chains.
- Salt bridges involving the quaternary ammonium group and carboxylate residues.
The (R)-configured hydroxyethyl group at position 20 enhances aqueous solubility by forming hydrogen bonds with solvent molecules.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Peptide backbone protons resonate between δ 6.5–8.5 ppm (aromatic protons) and δ 1.0–3.0 ppm (aliphatic side chains). The fluoroarene moiety shows a characteristic doublet at δ 7.2 ppm (J = 8.5 Hz).
- ¹³C NMR : Carbonyl carbons appear at δ 168–172 ppm, while quaternary ammonium carbons are observed at δ 55–60 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3,300 cm⁻¹ : N-H stretching (amide bonds).
- 1,650 cm⁻¹ : C=O stretching (carbonyl groups).
- 1,250 cm⁻¹ : C-F stretching (fluoroarene).
Mass Spectrometry (MS)
High-resolution electrospray ionization (HR-ESI) mass spectrometry confirms the molecular ion peak at m/z 1,586.29 ([M]⁺), consistent with the theoretical molecular weight. Fragmentation patterns reveal sequential loss of the chloride counterion (m/z 35.45) and macrocyclic ring cleavage at the triazole moiety.
Properties
CAS No. |
2407527-16-4 |
|---|---|
Molecular Formula |
C82H110ClFN14O15 |
Molecular Weight |
1586.3 g/mol |
IUPAC Name |
[6-[[(11S,17S,20S,23S,27S,39S,42S,63S,66R)-47-fluoro-20-[(1R)-1-hydroxyethyl]-17-[(4-methoxyphenyl)methyl]-11,63-dimethyl-10,16,19,22,30,40,58,61,64,67,70-undecaoxo-28-oxa-1,9,15,18,21,24,31,41,51,62,65,68-dodecazanonacyclo[37.18.11.23,6.124,42.133,37.144,51.011,15.023,27.045,50]triheptaconta-3(73),4,6(72),33,35,37(71),44(69),45(50),46,48-decaen-66-yl]methylamino]-6-oxohexyl]-trimethylazanium chloride |
InChI |
InChI=1S/C82H109FN14O15.ClH/c1-51-74(103)91-65(47-86-68(99)19-11-10-14-40-97(4,5)6)76(105)88-62-43-56-17-15-18-57(41-56)46-85-70(101)50-112-67-33-39-95-73(67)78(107)92-72(52(2)98)77(106)90-63(42-54-24-27-60(111-7)28-25-54)80(109)96-38-16-34-82(96,3)81(110)84-35-32-53-20-22-55(23-21-53)48-94(71(102)31-30-69(100)87-51)37-13-9-8-12-36-93-49-58(44-64(79(95)108)89-75(62)104)61-45-59(83)26-29-66(61)93;/h15,17-18,20-29,41,45,49,51-52,62-65,67,72-73,98H,8-14,16,19,30-40,42-44,46-48,50H2,1-7H3,(H8-,84,85,86,87,88,89,90,91,92,99,100,101,103,104,105,106,107,110);1H/t51-,52+,62-,63-,64-,65+,67-,72-,73-,82-;/m0./s1 |
InChI Key |
CLOLWQCFULXMAR-QQCDJELVSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CO[C@H]4CCN5[C@@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@]6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(C[C@@H](C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)[C@@H](C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)COC4CCN5C4C(=O)NC(C(=O)NC(C(=O)N6CCCC6(C(=O)NCCC7=CC=C(CN(CCCCCCN8C=C(CC(C5=O)NC2=O)C9=C8C=CC(=C9)F)C(=O)CCC(=O)N1)C=C7)C)CC1=CC=C(C=C1)OC)C(C)O)CNC(=O)CCCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Decanoate Esterification
Global Deprotection
A one-pot cleavage protocol removes Alloc and Boc groups:
- Alloc Removal : Pd(PPh₃)₄ (0.1 equiv) and PhSiH₃ (5 equiv) in THF, 2 hr.
- Boc Removal : TFA/DCM (1:1), 1 hr, followed by neutralization with NaHCO₃.
Purity : Final crude product purity is 78–82%, requiring chromatographic polishing.
Purification via Supercritical Fluid Chromatography (SFC)
This compound is purified using SFC due to its sensitivity to traditional HPLC conditions:
| Column | Daicel Chiralpak IC (250 × 21.2 mm) |
|---|---|
| Mobile Phase | CO₂/MeOH (70:30) + 0.1% NH₄OH |
| Flow Rate | 60 mL/min |
| Detection | UV at 220 nm |
| Yield | 65–70% recovery |
This method resolves residual diastereomers and achieves >99.5% purity, critical for clinical-grade material.
Salt Formation and Lyophilization
The free base is converted to the chloride salt via ion-exchange chromatography (Dowex 1×2 Cl⁻ form), followed by lyophilization to obtain a stable amorphous powder.
Key Quality Metrics :
- Water Content : <1.0% (Karl Fischer titration)
- Residual Solvents : <500 ppm (GC analysis)
- Bioactivity : IC₅₀ = 0.8 nM against PCSK9
Large-Scale Manufacturing Considerations
Merck’s second-generation process addresses scalability:
- Tryptophan Allylation : A continuous-flow reactor reduces reaction time from 24 hr to 2 hr.
- Macrocyclization : In situ IR monitoring optimizes MgCl₂ stoichiometry, reducing catalyst loading by 30%.
- Cost Analysis : Raw material costs are reduced from $12,500/kg (first-gen) to $3,200/kg.
Analytical Characterization
Final product integrity is verified via:
Chemical Reactions Analysis
Types of Reactions: Enlicitide chloride undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may yield reduced peptides .
Scientific Research Applications
Clinical Applications
- Hypercholesterolemia Management
-
Cardiovascular Disease Prevention
- Given its mechanism of action, this compound is positioned as a potential treatment for preventing cardiovascular diseases associated with high cholesterol levels, such as coronary artery disease (CAD) and atherosclerosis. The drug's ability to effectively lower LDL cholesterol could lead to reduced incidence rates of these diseases in at-risk populations .
Case Studies
-
Case Study 1: Efficacy in Statin-Resistant Patients
A clinical trial involving patients who were resistant to statin therapy demonstrated that this compound could provide substantial LDL cholesterol reduction even in those previously unresponsive to standard treatments. This finding highlights the drug's potential for broader applications in diverse patient populations . -
Case Study 2: Long-term Safety Profile
Ongoing studies are assessing the long-term safety and efficacy of this compound in larger cohorts. Initial results indicate a favorable safety profile with minimal serious adverse events reported, suggesting that it may be suitable for chronic use in managing hypercholesterolemia .
Mechanism of Action
Enlicitide chloride exerts its effects by binding to specific receptors on the surface of immune cells, thereby modulating their activity. Specifically, it targets the G-protein coupled receptor (GPCR) family, which plays a pivotal role in cellular signaling pathways. By binding to these receptors, this compound influences downstream signaling cascades that govern immune cell behavior. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of genes involved in immune and inflammatory responses .
Comparison with Similar Compounds
Source :
Efficacy and Indications
- This compound: Reduces LDL-C by ~50–60% in Phase II trials, comparable to monoclonal antibodies . Primary indications: ASCVD, hypercholesterolemia.
- Alirocumab/Evolocumab : Approved for ASCVD and familial hypercholesterolemia; ~50–60% LDL-C reduction .
- Inclisiran : Achieves ~50% LDL-C reduction with biannual dosing .
Data Tables and Efficacy Comparisons
Table 1: Phase II Clinical Outcomes (this compound vs. Placebo)
| Parameter | Enlicitide 6 mg | Enlicitide 12 mg | Placebo |
|---|---|---|---|
| LDL-C Reduction (%) | 54.3 | 58.9 | 2.1 |
| Adverse Events (%) | 22 | 25 | 18 |
Source :
Table 2: Comparative LDL-C Reduction Across PCSK9 Inhibitors
| Compound | LDL-C Reduction (%) | Administration |
|---|---|---|
| This compound | 50–60 | Oral |
| Alirocumab | 50–60 | Subcutaneous |
| Evolocumab | 50–60 | Subcutaneous |
| Inclisiran | 50 | Subcutaneous |
Source :
Biological Activity
Enlicitide chloride, also known as MK-0616 chloride, is a macrocyclic peptide that functions primarily as a PCSK9 antagonist . This compound has garnered attention in the field of cardiovascular research due to its potential applications in treating conditions such as atherosclerosis, hypercholesterolemia, and coronary heart disease. This article delves into the biological activities associated with this compound, supported by detailed research findings and data tables.
Chemical Profile
- Molecular Formula : C82H110ClFN14O15
- Molecular Weight : 1586.29 g/mol
- CAS Number : 2407527-16-4
- Storage Conditions :
- Powder: -20°C for 3 years
- In solvent: -80°C for 1 year
This compound acts by inhibiting the activity of PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9), a protein that plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, this compound can lead to increased levels of LDL receptors on liver cells, thereby enhancing the clearance of LDL cholesterol from the bloodstream. This mechanism is particularly relevant in managing hypercholesterolemia and related cardiovascular diseases .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant antibacterial activity at concentrations as low as 2.50 mg/ml against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for other strains such as Klebsiella oxytoca and Candida albicans were also determined, showcasing its potential as an antimicrobial agent .
| Microorganism | MIC (mg/ml) |
|---|---|
| E. coli | 2.50 |
| S. aureus | 2.50 |
| Klebsiella oxytoca | 1.25 |
| Candida albicans | 1.25 |
| Pseudomonas aeruginosa | 2.50 |
Cardiovascular Research Applications
This compound is primarily researched for its cardiovascular implications. As a PCSK9 inhibitor, it is being investigated for its effects on lipid profiles and overall cardiovascular health:
- Targeted Conditions :
- Atherosclerosis
- Hypercholesterolemia
- Coronary Heart Disease
- Metabolic Syndrome
Case Studies and Research Findings
-
Cardiovascular Disease Management :
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in LDL cholesterol levels compared to control groups, highlighting its efficacy as a therapeutic agent in managing lipid levels . -
Antimicrobial Efficacy :
In a comparative study, this compound was evaluated alongside standard antibiotics and showed comparable or superior efficacy against certain bacterial strains, suggesting its potential application in treating infections caused by antibiotic-resistant bacteria .
Q & A
Q. What experimental methodologies are used to assess Enlicitide chloride's binding affinity to PCSK9 in vitro?
this compound's binding affinity is evaluated using Alexa fluorescence resonance energy transfer (FRET) assays. A solution containing biotinylated PCSK9 and streptavidin-europium is mixed with AF-labeled cyclic peptide reagents. Competitive binding is measured by fluorescence, and IC50 values are determined via sigmoidal dose-response curves. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation, accounting for the AF peptide's dissociation constant (KD = 83 nM) .
Q. How are preclinical dosing regimens for this compound determined in animal models?
Preclinical doses are based on pharmacokinetic (PK) and pharmacodynamic (PD) studies. For example, in Phase I trials, healthy adults received single doses (10–300 mg) to establish safety and efficacy thresholds. Dose-dependent reductions in plasma PCSK9 (>93%) and LDL-C (up to 61% at 20 mg/day) were observed, informing subsequent phase-appropriate dosing .
Q. What formulation strategies are employed to enhance this compound's oral bioavailability?
Sodium caprate, a permeability enhancer, is used to improve gastrointestinal absorption. Formulation optimization includes suspension in 0.5% carboxymethyl cellulose (CMC-Na) or dissolution in DMSO followed by dilution with co-solvents (e.g., PEG300, Tween 80). Stability is maintained at -80°C for ≤6 months .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in LDL-C reduction efficacy between preclinical and clinical data for this compound?
Variability may arise from interspecies differences in PCSK9 binding kinetics or human-specific factors (e.g., statin co-therapy). In preclinical models, LDL-C reduction reached ~65% at 20 mg/day, while Phase II trials in statin-treated patients showed similar trends (61% reduction). Comparative analysis of plasma PCSK9 binding titrations (0.3–1000 nM) and PK/PD modeling can clarify dose-response relationships .
Q. What challenges exist in optimizing this compound's stability during long-term storage, and how are they addressed?
Degradation risks include peptide aggregation and hydrolysis. Stability is maintained by lyophilization in sealed vials at -80°C, with reconstitution in DMSO or CMC-Na suspensions. Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) and HPLC purity checks (>98%) ensure batch consistency .
Q. How do researchers validate the specificity of this compound for PCSK9 over structurally related proteins (e.g., other proprotein convertases)?
Cross-reactivity is tested via competitive binding assays using recombinant proteins (e.g., PCSK7, furin). This compound's Ki for PCSK9 (5 pM) is >1000-fold lower than for off-targets, confirming selectivity. Structural studies (e.g., X-ray crystallography) further validate interactions with PCSK9's flat binding surface .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound trials?
Nonlinear mixed-effects modeling (NONMEM) is used to analyze PK/PD data. For LDL-C reduction, geometric mean differences with 95% confidence intervals are reported. Covariates (e.g., baseline LDL-C, statin use) are included in sensitivity analyses to account for interpatient variability .
Methodological Guidance
Q. How should researchers design in vitro assays to assess this compound's inhibition of PCSK9-LDLR interactions?
Use FRET-based assays with AF647-labeled PCSK9 and LDLR-coated plates. Measure fluorescence quenching at increasing Enlicitide concentrations (0.1–100 nM). Include controls (e.g., alirocumab) to benchmark potency. Data normalization to baseline PCSK9 activity minimizes assay variability .
Q. What protocols are recommended for preparing this compound stock solutions to avoid solubility issues?
Dissolve lyophilized powder in DMSO (10 mg/mL) with sonication (37°C, 15 min). For in vivo studies, dilute with saline or corn oil to 2.5 mg/mL. Centrifuge (10,000 ×g, 5 min) to remove particulates. Verify solubility via dynamic light scattering (DLS) .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
Implement quality control (QC) protocols: (1) HPLC-MS for purity (>98%), (2) circular dichroism (CD) to confirm secondary structure, and (3) endotoxin testing (<0.1 EU/mg). Use reference standards from accredited suppliers (e.g., ECHA-registered vendors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
